Cas no 41109-12-0 (O-(butan-2-yl)hydroxylamine)

O-(butan-2-yl)hydroxylamine structure
Product Name:O-(butan-2-yl)hydroxylamine
CAS No:41109-12-0
Molecular Formula:C4H11NO
Molecular Weight:89.1362
CID:2634533
PubChem ID:10582738
O-(butan-2-yl)hydroxylamine Properties
Names and Identifiers
-
- O-(butan-2-yl)hydroxylamine
- EN300-1830331
- BTDJBRGJZKLTSD-UHFFFAOYSA-N
- 41109-12-0
- AKOS017516543
- 1-Methylpropylhydroxylamine
-
- InChIKey: BTDJBRGJZKLTSD-UHFFFAOYSA-N
- Inchi: InChI=1S/C4H11NO/c1-3-4(2)6-5/h4H,3,5H2,1-2H3
Computed Properties
- Exact Mass: 89.084063974Da
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 2
- Monoisotopic Mass: 89.084063974Da
- Heavy Atom Count: 6
- Complexity: 30.7
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 0.7
- Topological Polar Surface Area: 35.3Ų
O-(butan-2-yl)hydroxylamine Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830331-0.05g |
O-(butan-2-yl)hydroxylamine |
41109-12-0 | 0.05g |
$851.0 | 2023-09-19 |
O-(butan-2-yl)hydroxylamine Related Literature
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Qi-Zhi Ren,Yuan Yao,Xiao-Jian Ding,Zong-Sheng Hou,De-Yue Yan Chem. Commun., 2009, 4732-4734
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Binghai Wang,Xiong Wang,Juanqiang Wang,Xue Xue,Xingjun Xi,Qiao Chu,Genlai Dong,Yun Wei RSC Adv., 2016,6, 105550-105557
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Robert K. Andrews Org. Biomol. Chem., 2012,10, 5791-5794
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7. Back matter
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8. Corrigenda
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9. Inhibition effects of activated carbon particles on gas hydrate formation at oil–water interfaces†Seungjun Baek,Juwon Min,Jae W. Lee RSC Adv., 2015,5, 58813-58820
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Qingzhu Zeng,Xunyu Chen,Ziying Zeng,Zhiwei Liang,Lei Shi,Zeling Huang,Shuhui Bo,Fenggang Liu,Jiahai Wang Mater. Chem. Front., 2022,6, 1079-1090
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